Ethyl N-(2,4-dinitrophenoxy)acetimidate Ethyl N-(2,4-dinitrophenoxy)acetimidate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14461453
InChI: InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C10H11N3O6
Molecular Weight: 269.21 g/mol

Ethyl N-(2,4-dinitrophenoxy)acetimidate

CAS No.:

Cat. No.: VC14461453

Molecular Formula: C10H11N3O6

Molecular Weight: 269.21 g/mol

* For research use only. Not for human or veterinary use.

Ethyl N-(2,4-dinitrophenoxy)acetimidate -

Specification

Molecular Formula C10H11N3O6
Molecular Weight 269.21 g/mol
IUPAC Name ethyl N-(2,4-dinitrophenoxy)ethanimidate
Standard InChI InChI=1S/C10H11N3O6/c1-3-18-7(2)11-19-10-5-4-8(12(14)15)6-9(10)13(16)17/h4-6H,3H2,1-2H3
Standard InChI Key UVBZLMGBNXCYNA-UHFFFAOYSA-N
Canonical SMILES CCOC(=NOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

Ethyl N-(2,4-dinitrophenoxy)acetimidate belongs to the class of imidate esters, featuring a phenoxy group substituted with two nitro groups at the 2- and 4-positions. Key structural and molecular parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃O₆
Molar Mass (g/mol)269.21
CAS Number54322-32-6
IUPAC NameEthyl (1E)-N-(2,4-dinitrophenoxy)ethanimidate
SMILESCCOC(=NOC₁=C(C=C(C=C₁)N+[O-])N+[O-])C
InChI KeyUVBZLMGBNXCYNA-YRNVUSSQSA-N

The compound’s planar aromatic ring and conjugated nitro groups contribute to its stability and reactivity in nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthetic Pathways

Ethyl N-(2,4-dinitrophenoxy)acetimidate is synthesized via two primary routes:

Route 1: Nucleophilic Substitution

A two-step process involving:

  • Melt Mixing: 2,4-Dinitrochlorobenzene (DNFB) is heated with ethylene glycol to form a homogeneous phase .

  • Alkylation: A strong base (e.g., NaOH or KOH) is added to the mixture, followed by deionized water to disperse the system .

Reaction Conditions:

  • Temperature: 80–100°C

  • Yield: 85–97% (dependent on substituent ratios)

Route 2: Condensation Reaction

Ethyl acetimidate reacts with 2,4-dinitrophenol in the presence of potassium hydroxide in ethanol/water at -5°C for 12 hours .

Key Parameters:

  • Solvent: Ethanol/water (1:1)

  • Reaction Time: 12 hours

  • Yield: 85%

Physicochemical Properties

Thermal and Physical Data

PropertyValueSource
Melting Point112–114°C (lit.)
Boiling Point377.8±52.0°C (predicted)
Density1.40±0.1 g/cm³
Refractive Index1.569
Vapor Pressure1.43×10⁻⁵ mmHg (25°C)
Flash Point182.3°C

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1540 cm⁻¹ (N=O asymmetric stretch) and 1350 cm⁻¹ (N=O symmetric stretch) .

  • NMR (¹H): δ 1.35 (t, 3H, CH₂CH₃), δ 4.30 (q, 2H, OCH₂), δ 7.85–8.45 (m, 3H, aromatic) .

Applications and Industrial Relevance

Key Applications

ApplicationDescriptionSource
Missile PropellantsActs as a stabilizer in nitrocellulose-based formulations
Automotive AirbagsComponent in gas-generating compositions
Organic SynthesisIntermediate for hydroxamic acids and coordination complexes

Recent Innovations

  • Coordination Chemistry: The compound’s imidate group facilitates ligand-metal interactions, enabling catalysis in asymmetric synthesis .

  • Polymer Modification: Incorporated into epoxy resins to enhance thermal stability .

HazardStatementCode
Skin IrritationCauses skin irritationH315
Eye DamageCauses serious eye irritationH319
Respiratory IrritationMay cause respiratory irritationH335

Environmental and Regulatory Considerations

Ecotoxicity

  • WGK Germany: Class 3 (severely hazardous to water) .

  • Biodegradation: Limited data; recalcitrant due to nitro groups .

Regulatory Status

  • EU REACH: Registered under EC 259-095-4 .

  • HS Code: 29280000 (imidate esters) .

Recent Research and Patents

Advancements in Synthesis

  • Patent CN105367426A: Describes a scalable method to control mono-/disubstituted byproduct ratios (10–95%) via adjusted glycol/base ratios .

  • Kinetic Studies: Isotope effect analyses reveal an Sₙ1 mechanism dominated by oxocarbenium ion intermediates .

Emerging Applications

  • Pharmaceutical Intermediates: Investigated for antitumor agent synthesis via Schiff base formation .

  • Energetic Materials: Evaluated as a desensitizer in composite explosives .

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